6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)- 6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 145096-33-9
VCID: VC0133569
InChI: InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)11(3)15(21)13(16(14)22-17)8-12-6-5-7-18-9-12/h5-7,9,21H,4,8H2,1-3H3,(H,19,20)
SMILES: CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol

6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-

CAS No.: 145096-33-9

Main Products

VCID: VC0133569

Molecular Formula: C17H19N3OS

Molecular Weight: 313.4 g/mol

6-Benzothiazolol,  2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)- - 145096-33-9

CAS No. 145096-33-9
Product Name 6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-
Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
IUPAC Name 2-(ethylamino)-4,5-dimethyl-7-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol
Standard InChI InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)11(3)15(21)13(16(14)22-17)8-12-6-5-7-18-9-12/h5-7,9,21H,4,8H2,1-3H3,(H,19,20)
Standard InChIKey GVICCSAPBVEDOP-UHFFFAOYSA-N
SMILES CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3
Canonical SMILES CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3
Synonyms 6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-
PubChem Compound 10335738
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator